molecular formula C13H16O3 B1325798 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid CAS No. 89080-36-4

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid

Cat. No.: B1325798
CAS No.: 89080-36-4
M. Wt: 220.26 g/mol
InChI Key: OMQTWJNRKGJMAG-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups and a butyric acid moiety with a ketone functional group

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a Claisen condensation reaction in the presence of a base such as sodium ethoxide.

    Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

    Reduction: Formation of 4-(2,4,5-Trimethylphenyl)-4-hydroxybutyric acid.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid: Similar structure but with a different methyl substitution pattern.

    4-(2,5-Dimethylphenyl)-4-oxobutyric acid: Lacks one methyl group compared to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid.

    4-(2,4-Dimethylphenyl)-4-oxobutyric acid: Another variant with a different methyl substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQTWJNRKGJMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645490
Record name 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89080-36-4
Record name 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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